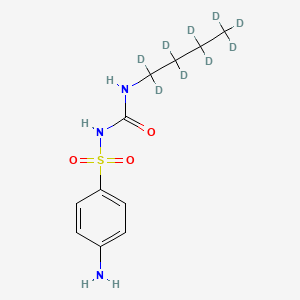![molecular formula C14H17NO3 B588201 beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile CAS No. 1391054-58-2](/img/structure/B588201.png)
beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile: is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Formation of the benzene ring: This can be achieved through various methods, including Friedel-Crafts alkylation or acylation.
Introduction of the nitrile group: This can be done using a cyanation reaction, where a suitable leaving group is replaced by a nitrile group.
Analyse Chemischer Reaktionen
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The acetyloxy group can be hydrolyzed to form a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.
Chemical Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Wirkmechanismus
The specific mechanism of action for beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The acetyloxy and methoxy groups may play a role in modulating the compound’s activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile can be compared with other similar compounds, such as:
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanoic acid: This compound has a carboxylic acid group instead of a nitrile group.
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutylamine: This compound has an amine group instead of a nitrile group.
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutyl alcohol: This compound has a hydroxyl group instead of a nitrile group.
These similar compounds highlight the versatility of the this compound scaffold in chemical synthesis and its potential for various applications.
Eigenschaften
IUPAC Name |
[2-(cyanomethyl)-3-(3-methoxyphenyl)propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)18-10-13(6-7-15)8-12-4-3-5-14(9-12)17-2/h3-5,9,13H,6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXGRAUCLFBPNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC#N)CC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)
![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)

